molecular formula C17H13N3OS2 B2857732 N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 477498-24-1

N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2857732
CAS RN: 477498-24-1
M. Wt: 339.43
InChI Key: IKPPJBWVMWFOHX-UHFFFAOYSA-N
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Description

“N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide” is a chemical compound with the molecular formula C17H13N3OS2 . It belongs to the class of organic compounds known as thiazoles, which are aromatic five-membered ring compounds with a general formula of C3H3NS .


Molecular Structure Analysis

The molecular structure of “N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide” consists of a central thiophene ring and two terminal thiazole rings . More detailed structural analysis would require specific studies or computational modeling.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research has demonstrated various methodologies for synthesizing heterocyclic compounds, which are crucial in drug discovery and development. For example, the synthesis of heterocyclic skeletons through reactions involving thioamide moieties has led to the creation of compounds with potential biological activities. These synthetic approaches allow for the development of novel pharmaceuticals with improved efficacy and safety profiles (Fathalla & Pazdera, 2002).

Antimicrobial and Antibacterial Properties

A study on the synthesis of 2-phenylamino-thiazole derivatives showcased their antimicrobial potency. These compounds were evaluated against various bacterial and fungal strains, with some showing more significant growth inhibitory effects than reference drugs. This research underlines the potential of benzothiazole derivatives in developing new antimicrobial agents (Bikobo et al., 2017).

Anticancer Activity

Research into benzo[d]thiazole-2-carboxamide derivatives has identified them as potential epidermal growth factor receptor (EGFR) inhibitors with moderate to excellent potency against cancer cell lines. These findings suggest a promising avenue for cancer therapy, emphasizing the importance of structural modifications to enhance therapeutic outcomes (Zhang et al., 2017).

Electrochemical Synthesis

A novel electrochemical method for synthesizing benzothiazoles and thiazolopyridines via C–H thiolation using 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO) has been reported. This approach offers a metal- and reagent-free pathway to access a broad range of structurally diverse compounds, highlighting the versatility of electrochemical techniques in organic synthesis (Qian et al., 2017).

Fluorescence and Photophysical Properties

The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes has been explored for their photophysical properties. These compounds exhibit solid-state fluorescence and aggregation-induced emission effects, making them suitable for applications in organic electronics and as fluorescent markers in biomedical research (Zhang et al., 2017).

properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c18-10-5-11-22-14-8-3-1-6-12(14)19-16(21)17-20-13-7-2-4-9-15(13)23-17/h1-4,6-9H,5,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPPJBWVMWFOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=CC=C3SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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